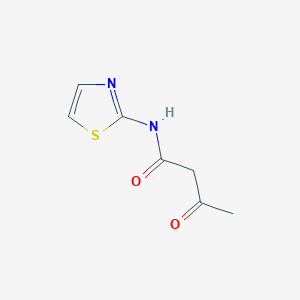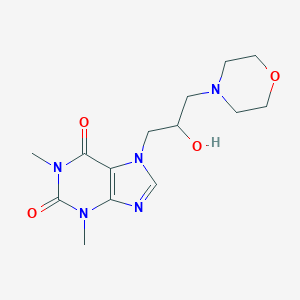
2-Amino-5-cyanopyridine
概述
描述
2-Amino-5-cyanopyridine is an organic compound with the molecular formula C6H5N3. It is a derivative of pyridine, featuring an amino group at the second position and a cyano group at the fifth position. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-5-cyanopyridine involves the reaction of 2-Amino-5-bromopyridine with sodium cyanide in the presence of a catalyst such as nickel bromide and triphenylphosphine. The reaction is typically carried out in acetonitrile at 60°C .
Industrial Production Methods: Industrial production of this compound often involves multi-component reactions. For instance, a reaction involving aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate in the presence of a magnetic catalyst under solvent-free conditions at 100°C has been reported .
化学反应分析
Types of Reactions: 2-Amino-5-cyanopyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium cyanide, nickel bromide, triphenylphosphine in acetonitrile.
Condensation: Aromatic aldehydes, acetophenone derivatives, malononitrile, ammonium acetate under solvent-free conditions.
Major Products:
Schiff Bases: Formed from condensation reactions.
Heterocyclic Compounds: Formed from cyclization reactions.
科学研究应用
2-Amino-5-cyanopyridine is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It is explored for its potential in developing pharmaceuticals, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of dyes and agrochemicals
作用机制
The mechanism of action of 2-Amino-5-cyanopyridine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It can also interact with receptors, acting as an antagonist to block receptor activation .
相似化合物的比较
2-Amino-5-bromopyridine: Similar structure but with a bromine atom instead of a cyano group.
2-Amino-5-methylpyridine: Similar structure but with a methyl group instead of a cyano group.
5-Amino-2-pyridinecarbonitrile: Similar structure but with the amino and cyano groups swapped positions.
Uniqueness: 2-Amino-5-cyanopyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its cyano group at the fifth position makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
属性
IUPAC Name |
6-aminopyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVBYUUGYXUXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355930 | |
| Record name | 2-Amino-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4214-73-7 | |
| Record name | 2-Amino-5-cyanopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4214-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-cyanopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90355930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-cyanopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 2-amino-5-cyanopyridine be used to create materials with non-linear optical properties?
A2: Yes, this compound has been successfully incorporated into metal-organic frameworks exhibiting strong second harmonic generation (SHG) responses. [] When reacted with zinc chloride under hydrothermal conditions, it forms a 3D-diamond-like network, (NH2-C5H3N-CN)2Zn. [] This structure, attributed to the molecule's one-center acceptor-donor system, contributes to its non-linear optical properties. []
Q2: How does this compound interact with copper chloride?
A3: this compound reacts with copper chloride to form a complex salt, bis(2-amino-5-cyanopyridinium) diaquadichlorocopper(II) dichloride. [] In this structure, square planar Cu(H2O)2Cl2 units are linked to the cyano nitrogens of the 2-amino-5-cyanopyridinium ions via long semi-coordinate bonds. [] The crystal lattice is stabilized by hydrogen bonding between the water molecules, N-H hydrogens, and chloride ions. []
Q3: Are there alternative synthetic routes to access compounds related to this compound?
A4: Yes, 6-aminonicotinic acid hydrochloride, a related compound, can be prepared by dissolving this compound in a 1 M hydrochloric acid aqueous solution. [] This alternative synthetic route highlights the reactivity of the cyano group in this compound and its potential for derivatization. []
Q4: Is there evidence that this compound can be used as a building block for magnetic materials?
A5: Research indicates that this compound can be utilized in the mechanochemical synthesis of various LnCuX2mH2O complexes, where Ln represents a lanthanide element, X is either Cl or Br, and m can be 0 or 1. [] These complexes, incorporating this compound as a ligand, offer potential applications in the field of magnetic materials. [] Further investigation into their specific magnetic properties is necessary to understand their full potential.
Q5: What analytical techniques are commonly used to characterize this compound and its derivatives?
A6: Several analytical techniques are employed to study this compound and its derivatives. Surface-enhanced Raman scattering (SERS) spectroscopy, often combined with electrochemistry, is used to analyze the adsorption behavior of this compound on metal surfaces. [] Single-crystal X-ray diffraction is crucial for determining the crystal structures of complexes formed with this compound. [, ] Additionally, fluorescence spectroscopy is used to characterize the emission properties of materials incorporating this compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-methylbenzo[a]acridine](/img/structure/B188085.png)













